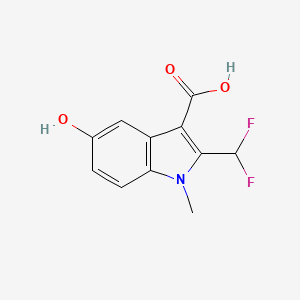
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid is a compound of significant interest in the field of organic chemistry due to its unique structural features and potential applications. The presence of the difluoromethyl group imparts distinct chemical properties, making it a valuable building block in the synthesis of various biologically active molecules.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the late-stage difluoromethylation, which can be achieved through various strategies such as electrophilic, nucleophilic, radical, and cross-coupling methods . For instance, the difluoromethylation of C(sp2)–H bonds has been accomplished using Minisci-type radical chemistry, which is particularly effective for heteroaromatics .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow processes to ensure high efficiency and yield. The use of metal-based catalysts in stoichiometric and catalytic modes has been reported to streamline the synthesis of difluoromethylated compounds .
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: The difluoromethyl group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the carboxylic acid group can produce alcohols .
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by forming strong hydrogen bonds and hydrophobic interactions. This can lead to the inhibition of enzyme activity or modulation of receptor function, depending on the specific target .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other difluoromethylated indoles and related heterocycles, such as:
- 2-(Trifluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid
- 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-benzimidazole-3-carboxylic acid .
Uniqueness
The uniqueness of 2-(Difluoromethyl)-5-hydroxy-1-methyl-1H-indole-3-carboxylic acid lies in its specific substitution pattern, which imparts distinct chemical properties and biological activities. The presence of both the difluoromethyl and hydroxyl groups enhances its potential as a versatile building block in organic synthesis and drug discovery .
Propiedades
Fórmula molecular |
C11H9F2NO3 |
|---|---|
Peso molecular |
241.19 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-5-hydroxy-1-methylindole-3-carboxylic acid |
InChI |
InChI=1S/C11H9F2NO3/c1-14-7-3-2-5(15)4-6(7)8(11(16)17)9(14)10(12)13/h2-4,10,15H,1H3,(H,16,17) |
Clave InChI |
YGEMSVPMGDSVTA-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=C(C=C2)O)C(=C1C(F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[3-(Methylsulfanyl)phenyl]methoxy}acetic acid](/img/structure/B13184699.png)
![[1-(Aminomethyl)-3-methylcyclopentyl]methanol](/img/structure/B13184701.png)
![4,7-Bis(9,9-dihexyl-9H-fluoren-2-yl)benzo[c][1,2,5]thiadiazole-5,6-diamine](/img/structure/B13184710.png)
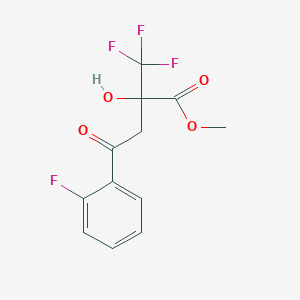
![2-{[(3,3-Difluorocyclobutyl)methyl]amino}ethan-1-ol](/img/structure/B13184732.png)
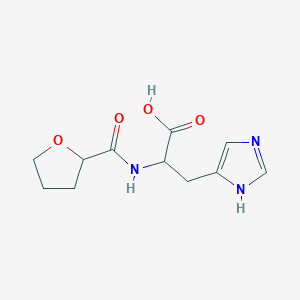

![1-[(Cyclopropylmethyl)amino]but-3-EN-2-one](/img/structure/B13184739.png)
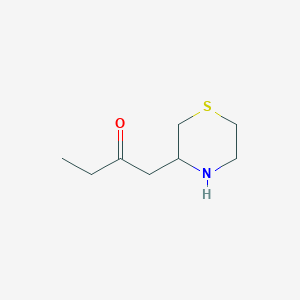
![(2E)-3-[2-(Difluoromethyl)phenyl]prop-2-enoic acid](/img/structure/B13184748.png)
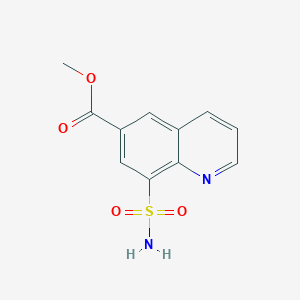
![(5R)-3,4-Dihydroxy-5-[(1R)-1-hydroxy-2-(phenylsulfanyl)ethyl]-2,5-dihydrofuran-2-one](/img/structure/B13184754.png)
![4-[1-(Aminomethyl)cyclopropyl]-1-methylpiperidin-4-ol](/img/structure/B13184759.png)
![{2-[(Piperidin-1-yl)methyl]-1,3-thiazol-4-yl}methanol](/img/structure/B13184766.png)
